(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)butanamide
Descripción
Propiedades
IUPAC Name |
4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-butyl-1,3,4-thiadiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S3/c1-2-3-11-17-22-23-19(29-17)21-16(25)10-7-12-24-18(26)15(28-20(24)27)13-14-8-5-4-6-9-14/h4-6,8-9,13H,2-3,7,10-12H2,1H3,(H,21,23,25)/b15-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPUYJTWNUTUOJ-SQFISAMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)CCCN2C(=O)C(=CC3=CC=CC=C3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NN=C(S1)NC(=O)CCCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)butanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
With a molecular weight of 377.52 g/mol. The structure includes a thiazolidinone core, which is known for various biological activities.
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the thiazolidinone structure can enhance antibacterial activity against various strains, including resistant bacteria.
| Compound | Antibacterial Activity (Zone of Inhibition in mm) |
|---|---|
| A-1 | 18 |
| A-2 | 22 |
| A-3 | 25 |
2. Anticancer Properties
The compound has demonstrated cytotoxic effects on cancer cell lines. In vitro studies reveal that it induces apoptosis in various cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 10 |
| A549 (Lung) | 12 |
3. Anti-inflammatory Effects
The compound has been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In animal models, it reduced inflammation markers significantly.
The biological activity of (Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)butanamide is attributed to:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in inflammatory pathways.
- Cell Signaling Modulation : It modulates signaling pathways related to apoptosis and cell proliferation.
Case Studies
Recent studies have focused on the pharmacokinetics and toxicity profiles of this compound:
-
Study on Toxicity :
- LD50 values were determined for different administration routes:
- Oral: 1345 mg/kg
- Intraperitoneal: 430 mg/kg
- Intravenous: 331 mg/kg
- LD50 values were determined for different administration routes:
-
Pharmacokinetic Studies :
- The compound showed rapid metabolism through CYP450 enzymes, suggesting efficient clearance from the body without significant accumulation.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Core Structure Variations
Table 1: Structural Comparison of Thiazolidinone Derivatives
Key Observations :
Substituent Effects on Chemical Environment
Evidence from NMR studies (Figure 6, Table 2 in ) highlights that substituents influence chemical shifts in specific regions:
- Region A (positions 39–44) : Affected by the thiadiazole group’s electron-withdrawing nature. The target’s butyl chain induces upfield shifts compared to phenyl substituents in analogs.
- Region B (positions 29–36) : Sensitive to the benzylidene group’s stereochemistry. The Z-configuration in the target compound creates a distinct electronic environment vs. E-configurations in other derivatives.
These shifts correlate with changes in solubility and reactivity, critical for drug delivery and metabolic stability.
Lumping Strategy and Reactivity Trends
The lumping strategy groups compounds with similar cores but different substituents (e.g., thiazolidinones with varying R1/R2 groups). Key findings:
Q & A
Q. How do comparative studies with structural analogs inform the development of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
